N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(thiophen-2-yl)acetamide
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Overview
Description
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(thiophen-2-yl)acetamide is a synthetic compound known for its unique combination of chemical structures
Preparation Methods
Synthetic Routes and Reaction Conditions: : This compound is typically synthesized via a multi-step process. The general synthetic route involves the initial formation of intermediate products, followed by their coupling and further derivatization. The reaction conditions may include the use of specific solvents, catalysts, and temperature controls to ensure the desired chemical transformations.
Industrial Production Methods: : In an industrial setting, the compound is produced on a larger scale using optimized and efficient synthetic routes. This often involves continuous flow reactors and automated systems to maintain consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions: : N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(thiophen-2-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are pivotal in modifying its chemical structure and enhancing its properties for specific applications.
Common Reagents and Conditions: : The compound reacts with common reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and substitution agents (e.g., halogens). The conditions for these reactions often involve controlled temperatures, solvents, and pH levels.
Major Products: : Depending on the reaction type, the major products formed can include oxidized derivatives, reduced forms, and various substituted analogs
Scientific Research Applications
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(thiophen-2-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: : Utilized in the synthesis of novel organic compounds and studying reaction mechanisms.
Biology: : Investigated for its potential biological activities, including antimicrobial and anti-inflammatory effects.
Medicine: : Explored as a candidate for drug development, particularly for targeting specific biological pathways.
Industry: : Applied in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action for N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. It may exert its effects by binding to particular enzymes or receptors, thereby modulating biological pathways. The pathways involved can include signal transduction, metabolic regulation, and cellular responses.
Comparison with Similar Compounds
Compared to other similar compounds, such as N-(2-hydroxy-2-(4-(methylsulfonyl)phenyl)ethyl)-2-(thiophen-2-yl)acetamide, N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(thiophen-2-yl)acetamide stands out due to its unique combination of functional groups. This uniqueness is reflected in its distinct chemical reactivity and potential applications. Other similar compounds may lack the specific hydroxyphenylethyl and thiophen-2-yl groups, leading to different properties and uses.
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Properties
IUPAC Name |
N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S2/c1-19-12-6-4-11(5-7-12)14(17)10-16-15(18)9-13-3-2-8-20-13/h2-8,14,17H,9-10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHHRTKWUAWSOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)CC2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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